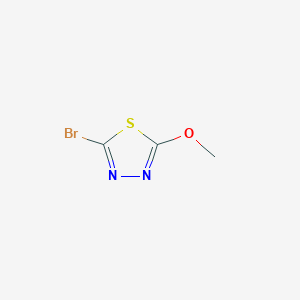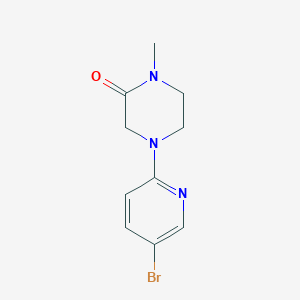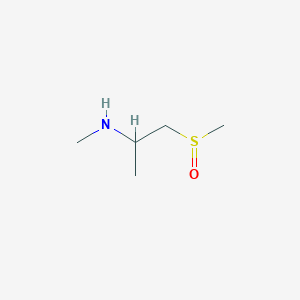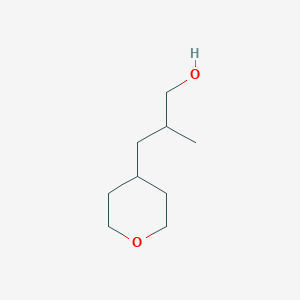![molecular formula C10H12BrFN2 B1375279 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine CAS No. 1491205-86-7](/img/structure/B1375279.png)
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine
Overview
Description
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C10H12BrFN2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents :
- A study by Ansari and Lal (2009) reports on the synthesis of novel azetidin-2-ones and their potential as antimicrobial agents. These compounds were found to have significant activity against various microbial strains (Ansari & Lal, 2009).
- Similarly, Noolvi et al. (2014) synthesized a series of azetidine-2-one derivatives and evaluated their antimicrobial and cytotoxic activities, finding that some of the compounds showed good antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).
Anti-Inflammatory Activity :
- Sharma et al. (2013) synthesized derivatives of azetidin-2-one and tested them for anti-inflammatory effects, with most compounds showing potent and significant results compared with indomethacin (Sharma, Maheshwari, & Bindal, 2013).
Cholesterol Absorption Inhibition :
- Rosenblum et al. (1998) discovered a specific azetidinone compound that acts as a potent, orally active inhibitor of cholesterol absorption, demonstrating significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Synthesis and Evaluation of Derivatives :
- Gérard, Raoul, and Sapi (2006) reported a methodology for the synthesis of N-alkylated 2-substituted azetidin-3-ones, which could have applications in various areas of medicinal chemistry (Gérard, Raoul, & Sapi, 2006).
Antibacterial and Antifungal Activities :
- In a study by Patel and Patel (2017), new azetidin-2-one derivatives were synthesized and examined for their antimicrobial activity against various bacterial and fungal strains, showing the potential of these compounds as novel antimicrobial agents (Patel & Patel, 2017).
Mechanism of Action
Target of Action
The primary targets of 1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine are currently unknown.
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
95%) suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-2-1-7(10(12)3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDJFHJTDFIHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)



![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)






